molecular formula C8H6BrNO5 B12466693 Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Cat. No.: B12466693
M. Wt: 276.04 g/mol
InChI Key: POWDQMPFBJTUDD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-4-hydroxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-hydroxy-5-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the aromatic ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and research .

Biological Activity

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Bromine and nitro substituents that enhance its reactivity.
  • A hydroxyl group that can participate in hydrogen bonding.
  • A methyl ester functional group attached to a benzoic acid structure.

These features contribute to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, potentially inhibiting their activity and affecting cellular processes.
  • Cell Signaling Modulation : The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial species. A study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, it may induce apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies have shown that compounds with similar structures can inhibit microtubule assembly, leading to cell cycle arrest and increased apoptosis in various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on several derivatives of benzoate compounds highlighted the significant antibacterial activity of this compound against pathogens like Acinetobacter baumannii, with MIC values ranging from 156.2 to 625 mg/L .
  • Anticancer Mechanism : Another study focused on the effects of related compounds on breast cancer cell lines (MDA-MB-231). These compounds demonstrated a capacity to enhance caspase-3 activity, indicating their potential for inducing apoptosis at specific concentrations .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC10H8BrNO4Antimicrobial, Anticancer
Methyl 2-bromo-3-hydroxy-5-nitrobenzoateC10H8BrNO4Moderate Antimicrobial
Methyl 4-bromo-2-hydroxybenzoateC9H9BrO3Limited Anticancer Activity
Methyl 2-bromo-5-nitrobenzoateC10H8BrN2O4Anticancer; Microtubule destabilization

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 2-bromo-4-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

POWDQMPFBJTUDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)O)[N+](=O)[O-]

Origin of Product

United States

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